The derivatives of 2-Morpholinothiazole-4-carbaldehyde have been studied for their inhibitory effects on specific enzymes and biological pathways. For instance, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K)1. PI3K is an enzyme involved in various cellular functions, including growth, proliferation, and survival, and its inhibition is a promising strategy for cancer therapy. The structure-activity relationship (SAR) data of these derivatives provide insights into their interaction with PI3K, and in vivo profiling of compound 18 demonstrates their utility in xenograft models of tumor growth1.
The anti-inflammatory potential of 2-Morpholinothiazole-4-carbaldehyde derivatives has been demonstrated through the synthesis of 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones2. These compounds were tested in vivo using a croton oil-induced ear edema model in mice, and several derivatives showed significant reduction in inflammation, comparable to the standard drug indomethacin2. The lack of cytotoxicity at certain concentrations further supports their potential as anti-inflammatory agents. Molecular docking studies into COX-1 and COX-2 enzymes suggest that these compounds could be optimized for enhanced anti-inflammatory effects2.
The aforementioned PI3K inhibitors derived from 2-Morpholinothiazole-4-carbaldehyde are also relevant in the field of oncology1. The inhibition of PI3K is a targeted approach to cancer treatment, as it can lead to the suppression of tumor growth and proliferation. The in vivo efficacy of these compounds in tumor xenograft models underscores their potential as anticancer agents1.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9